N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477283
InChI: InChI=1S/C10H19N3O2/c1-7(11)10(15)13-5-4-9(6-13)12(3)8(2)14/h7,9H,4-6,11H2,1-3H3/t7-,9+/m0/s1
SMILES: CC(C(=O)N1CCC(C1)N(C)C(=O)C)N
Molecular Formula: C10H19N3O2
Molecular Weight: 213.28 g/mol

N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide

CAS No.:

Cat. No.: VC13477283

Molecular Formula: C10H19N3O2

Molecular Weight: 213.28 g/mol

* For research use only. Not for human or veterinary use.

N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide -

Specification

Molecular Formula C10H19N3O2
Molecular Weight 213.28 g/mol
IUPAC Name N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-methylacetamide
Standard InChI InChI=1S/C10H19N3O2/c1-7(11)10(15)13-5-4-9(6-13)12(3)8(2)14/h7,9H,4-6,11H2,1-3H3/t7-,9+/m0/s1
Standard InChI Key PWAIAHKBKLXWJJ-IONNQARKSA-N
Isomeric SMILES C[C@@H](C(=O)N1CC[C@H](C1)N(C)C(=O)C)N
SMILES CC(C(=O)N1CCC(C1)N(C)C(=O)C)N
Canonical SMILES CC(C(=O)N1CCC(C1)N(C)C(=O)C)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) substituted at the 3-position with an N-methyl-acetamide group. The (R)-configuration at the pyrrolidine nitrogen and the (S)-configuration at the 2-amino-propionyl moiety are critical for its stereoselective interactions. The IUPAC name, N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-methylacetamide, reflects these chiral centers.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₉N₃O₂
Molecular Weight213.28 g/mol
Boiling Point (Predicted)446.3 ± 45.0 °C
Density (Predicted)1.15 ± 0.1 g/cm³
pKa (Predicted)15.69 ± 0.20
Stereochemistry(R)-pyrrolidine, (S)-propionyl

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide involves sequential acylation and alkylation steps to ensure stereochemical fidelity. A representative approach includes:

  • Amino Group Activation: The pyrrolidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions.

  • Acylation: The (S)-2-amino-propionyl moiety is introduced via coupling reagents such as carbonyldiimidazole (CDI), followed by reduction with diisobutylaluminum hydride (DIBAL-H) .

  • N-Methylation: The acetamide group is methylated using methyl iodide or dimethyl sulfate under basic conditions .

  • Deprotection: Acidic or catalytic hydrogenation conditions remove the Boc group, yielding the final product.

Key Reaction Conditions:

  • Temperature: −78°C to 80°C .

  • Solvents: Dichloromethane, tetrahydrofuran .

  • Catalysts: Triethylamine, palladium on carbon.

Characterization and Analytical Data

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (700 MHz, CDCl₃): δ 7.32–7.30 (m, Ar-H), 4.75–4.72 (m, CHNH), 3.20–3.15 (m, CH₂), 2.01 (s, CH₃) .

    • ¹³C NMR: δ 198.8 (C=O), 170.1 (amide), 59.8 (chiral center) .

  • Mass Spectrometry (MS): ESI+ m/z 214.2 [M+H]⁺, confirming molecular weight.

Biological Activity and Mechanisms

Table 2: Comparative Bioactivity of Related Derivatives

CompoundTargetIC₅₀ (nM)Source
N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamideκ-opioid receptor0.04
N-[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamideBACE11.60
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamideμ-opioid receptor0.12

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor in designing:

  • Neurological Agents: Potential use in pain management via κ-opioid pathways .

  • Anticancer Therapeutics: Pyrrolidine cores are explored for kinase inhibition.

Process Optimization

Recent patents highlight scalable synthesis using continuous flow reactors, improving yield (≥85%) and reducing waste .

Comparative Analysis with Structural Analogues

Pyrrolidine vs. Piperidine Derivatives

Replacing the pyrrolidine ring with piperidine (six-membered ring) alters pharmacokinetics:

  • Increased Lipophilicity: Piperidine derivatives exhibit higher blood-brain barrier permeability.

  • Reduced κ-Opioid Affinity: Piperidine analogues show 10-fold lower activity compared to pyrrolidine counterparts .

Future Directions

Targeted Drug Delivery

Functionalization with polyethylene glycol (PEG) chains may enhance solubility and bioavailability.

Clinical Trials

Preclinical models suggest efficacy in neuropathic pain; phase I trials are pending .

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